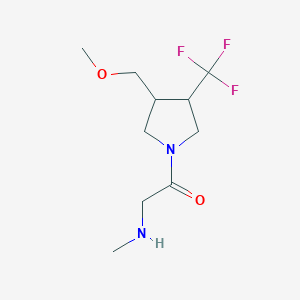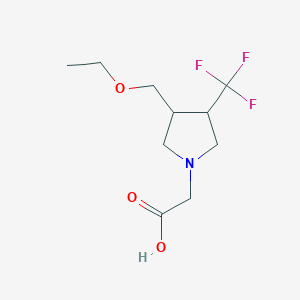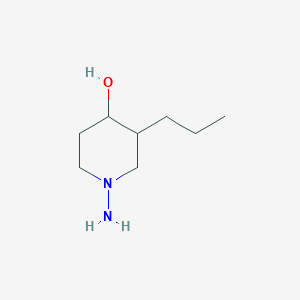
2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an ethyl group at position 1, a phenyl group at position 3, and a hydroxyl group at position 4 of the pyrazole ring
Synthetic Routes and Reaction Conditions:
Multicomponent Reaction (MCR): One common synthetic route involves a multicomponent reaction where ethyl hydrazine, phenyl hydrazine, and ethyl acetoacetate are reacted together in the presence of a catalyst such as acetic acid
Cyclocondensation: Another method involves the cyclocondensation of hydrazine with a β-keto ester (such as ethyl acetoacetate) and an aromatic aldehyde (phenyl aldehyde). The reaction is typically carried out under reflux conditions with a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, is also gaining traction in industrial settings.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The pyrazole ring can undergo reduction reactions, leading to the formation of pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethanone or 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethanoic acid.
Reduction: Formation of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.
Substitution: Formation of various substituted pyrazoles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its derivatives are explored for use in advanced materials, such as polymers and coatings.
Wirkmechanismus
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets. For instance, they have been known to inhibit enzymes like acetylcholinesterase , which plays a crucial role in nerve impulse transmission .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways. For example, they can influence the production of reactive oxygen species (ROS), which are involved in cellular damage and disease development .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but lacks the ethyl group at position 1.
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its combination of the ethyl group and the hydroxyl group, which can impart different chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new materials and therapeutic agents.
Eigenschaften
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,10,16H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLZUQXSDUOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1491157.png)
![3-(3-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491158.png)


![azetidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1491166.png)
![2-Oxa-7-azaspiro[3.5]nonane-7-carboximidamide](/img/structure/B1491169.png)
![3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1491170.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491171.png)
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1491172.png)



